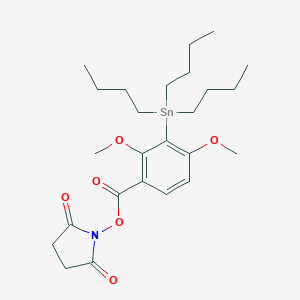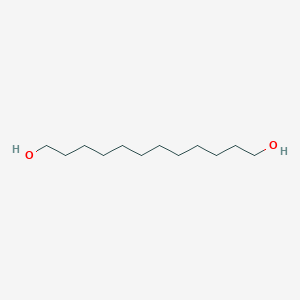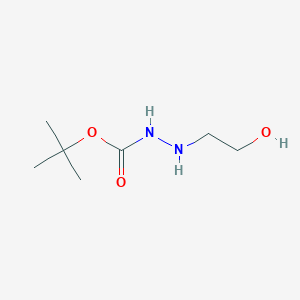
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine, also known as Boc-Hydrazine, is a chemical compound used in scientific research for its unique properties. It is a hydrazine derivative, which is a class of organic compounds that contain a nitrogen-nitrogen bond. Boc-Hydrazine is a white crystalline powder that is soluble in water and organic solvents.
Mechanism Of Action
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee reacts with functional groups through a process called hydrazone formation. This reaction involves the formation of a carbon-nitrogen double bond between the hydrazine and the functional group. The resulting hydrazone is a stable compound that can be used in various applications.
Biochemical And Physiological Effects
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable compound that is not highly reactive. It is also considered to be non-toxic and non-carcinogenic.
Advantages And Limitations For Lab Experiments
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is a versatile compound that can be used in a variety of lab experiments. Its ability to react with various functional groups makes it a valuable building block in organic synthesis. However, its relatively low reactivity can also be a limitation in certain applications.
Future Directions
There are several future directions for the use of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee in scientific research. One area of interest is the development of new materials, such as polymers and dendrimers, using hydrazone chemistry. Another area of interest is the use of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee in the synthesis of pharmaceuticals and agrochemicals. Additionally, the development of new methods for the synthesis of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee and its derivatives is an ongoing area of research.
In conclusion, 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is a valuable compound in scientific research due to its unique properties and versatility. Its ability to react with various functional groups makes it a valuable building block in organic synthesis, and its stability and non-toxicity make it a safe choice for lab experiments. Ongoing research in the development of new materials and methods for the synthesis of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee and its derivatives will continue to expand its applications in the future.
Synthesis Methods
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee can be synthesized using various methods, including the reaction of tert-butyl carbazate with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction of tert-butyl hydrazine with di-tert-butyl dicarbonate in the presence of a catalyst.
Scientific Research Applications
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is used in scientific research for its ability to react with various functional groups, such as aldehydes, ketones, and carboxylic acids. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is also used in the development of new materials, such as polymers and dendrimers.
properties
CAS RN |
121102-63-4 |
|---|---|
Product Name |
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine |
Molecular Formula |
C7H16N2O3 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethylamino)carbamate |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9-8-4-5-10/h8,10H,4-5H2,1-3H3,(H,9,11) |
InChI Key |
CIMGZPLJJUKJCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCCO |
Canonical SMILES |
CC(C)(C)OC(=O)NNCCO |
synonyms |
Hydrazinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



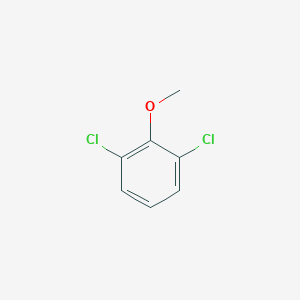
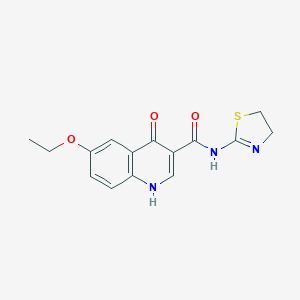
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
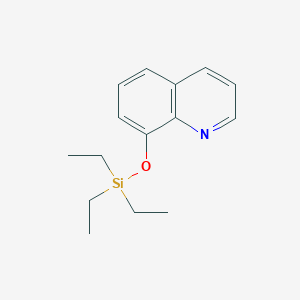
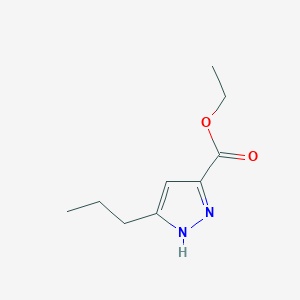
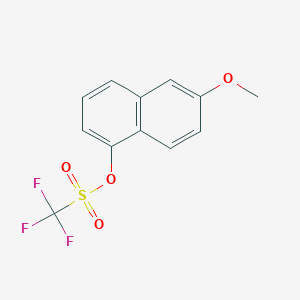
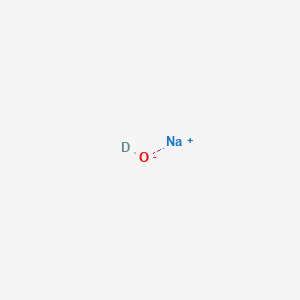
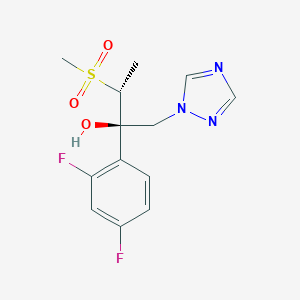
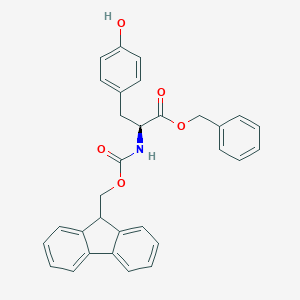
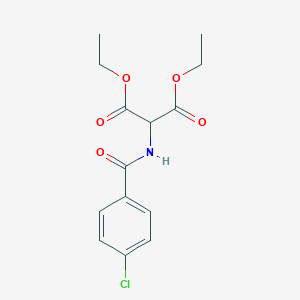
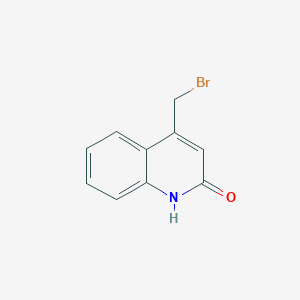
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
